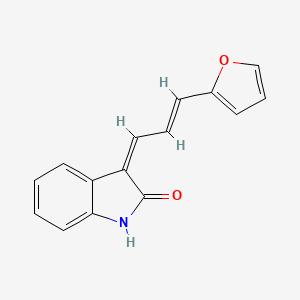

3-(3-(Furan-2-yl)allylidene)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(3Z)-3-[(E)-3-(furan-2-yl)prop-2-enylidene]-1H-indol-2-one |

InChI |

InChI=1S/C15H11NO2/c17-15-13(8-3-5-11-6-4-10-18-11)12-7-1-2-9-14(12)16-15/h1-10H,(H,16,17)/b5-3+,13-8- |

InChI Key |

ZNKMPOJVPAURIK-AHESBMIYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C=C/C3=CC=CO3)/C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=CC3=CC=CO3)C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Furan 2 Yl Allylidene Indolin 2 One and Its Structural Analogues

Established Synthetic Pathways for 3-Allylideneindolin-2-ones

The synthesis of the 3-allylideneindolin-2-one core structure is a well-trodden path in organic chemistry, primarily achieved through condensation reactions or transition metal-catalyzed processes. The most common approach involves the condensation between an oxindole (B195798) (indolin-2-one) and a suitable carbonyl compound, such as an aldehyde or ketone. mdpi.com These reactions are often catalyzed by an acid or a base.

Alternatively, diverse transition metal-catalyzed cyclization and coupling reactions have been developed for the synthesis of 3-alkylideneoxindoles. mdpi.com One notable method is the direct oxidative alkenylation of indoles using ferrous salts like FeCl₂, which provides an efficient, single-step route to these compounds under mild conditions. mdpi.com This reaction proceeds through a likely radical pathway and has been demonstrated to be effective on a gram scale. mdpi.com Iron catalysis has also been employed in the direct synthesis of (E)-3-alkylideneindolin-2-ones from oxindoles and benzylamines. mdpi.comresearchgate.net These established methods provide a robust foundation for the synthesis of more complex derivatives.

Synthetic Approaches to 3-Hetarylmethyleneindolin-2-ones with Furan (B31954) Moieties

Introducing a furan moiety at the 3-position of the indolin-2-one ring to form 3-hetarylmethyleneindolin-2-ones involves specific adaptations of classical and modern synthetic techniques. These methods focus on the crucial step of forming the exocyclic carbon-carbon double bond between the indolin-2-one core and the furan-containing substituent.

Condensation Reactions for Formation of the Exocyclic Double Bond

The Knoevenagel condensation is a cornerstone reaction for synthesizing 3-hetarylmethyleneindolin-2-ones. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (the C3 position of the indolin-2-one ring) with an aldehyde or ketone. In this context, a substituted or unsubstituted indolin-2-one is reacted with a furan-2-carbaldehyde. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol, with a base such as piperidine (B6355638) or pyrrolidine (B122466) serving as the catalyst.

The mechanism of this condensation often proceeds via an E1cB (Elimination Unimolecular conjugate Base) pathway, especially under basic conditions. youtube.com The base first deprotonates the C3 position of the oxindole to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the furan-2-carbaldehyde. youtube.com The resulting aldol-type addition product subsequently undergoes dehydration, driven by the formation of a stable, conjugated system, to yield the final 3-(furan-2-ylmethylene)indolin-2-one. youtube.com The synthesis of various 3-substituted indolin-2-ones has been successfully achieved through Knoevenagel condensations of pyrrole (B145914) aldehydes with 5-substituted indolin-2-ones, a strategy directly applicable to furan aldehydes. nih.gov

Catalytic Routes to 3-Alkylideneoxindoles

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder conditions, higher yields, and greater functional group tolerance compared to traditional condensation reactions.

Transition-Metal Catalysis: Several transition metals have been employed to catalyze the formation of 3-alkylideneoxindoles.

Iron (Fe) Catalysis: Ferrous salts like FeCl₂ can catalyze the oxidative alkenylation of indoles to directly produce 3-alkylideneoxindoles. mdpi.com

Ruthenium (Ru) Catalysis: A Ru(II)-N-heterocyclic carbene (NHC) complex has been reported to promote the synthesis of 3-(diphenylmethylene)indolin-2-one from diaryl methanols and 2-oxindole. researchgate.net

Palladium (Pd) Catalysis: Palladium-catalyzed intramolecular C-H functionalization of N-arylpropiolamides has been developed as a novel protocol to synthesize specific (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones, demonstrating the utility of Pd catalysis in forming related cyclic systems. nih.gov

Organocatalysis: Metal-free catalytic systems have also proven effective. N-Heterocyclic carbenes (NHCs) have been used to catalyze the acylation of 2-oxindoles with aldehydes, aided by aerobic oxidation, to prepare 3-alkylideneoxindoles under mild, sustainable conditions. researchgate.net

Catalytic Methods for 3-Alkylideneoxindole Synthesis

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| FeCl₂ | Indoles and Alkenes | Oxidative Alkenylation | mdpi.com |

| Iron Salts | Oxindoles and Benzylamines | Direct Access (E-isomer) | mdpi.comresearchgate.net |

| Ru(II)-NHC | 2-Oxindole and Diaryl Methanols | Condensation | researchgate.net |

| N-Heterocyclic Carbene (NHC) | 2-Oxindoles and Aldehydes | Acylation with Aerobic Oxidation | researchgate.net |

| Palladium (Pd) | N-Arylpropiolamides | Intramolecular C-H Functionalization | nih.gov |

Strategies for Incorporating the Furan-2-yl Allylidene Motif

To synthesize the specific target compound, 3-(3-(Furan-2-yl)allylidene)indolin-2-one, which features an extended conjugated system (a diene), the synthetic strategy must be adjusted. The most direct approach is an extension of the Knoevenagel or aldol (B89426) condensation, using an α,β-unsaturated aldehyde that contains the furan ring.

The key precursor for this synthesis is 3-(furan-2-yl)acrolein. This compound can be condensed with an indolin-2-one derivative in a suitable solvent, often with refluxing in acetic acid or using a base like piperidine in ethanol. nih.gov This reaction directly constructs the desired furan-2-yl allylidene moiety at the C3 position of the indolin-2-one. This methodology is analogous to the reported synthesis of 3-(3-phenylallylidene)indolin-2-one derivatives, which are prepared by condensing an indolin-2-one with a substituted cinnamaldehyde. nih.gov The synthesis of the required 3-(furan-2-yl)acrolein precursor can itself be achieved through the reaction of furan-2-carbaldehyde with acetaldehyde.

Chemical Derivatization and Analog Development from the Core Structure

Once the this compound core structure is synthesized, it can serve as a scaffold for creating a diverse library of analogues through various chemical derivatizations. These modifications can be used to modulate the compound's physicochemical properties.

N-Alkylation of the Indolin-2-one Nitrogen

A common and important derivatization is the alkylation of the nitrogen atom of the indolin-2-one ring. The indole (B1671886) nitrogen is weakly acidic and can be deprotonated by a suitable base, followed by reaction with an electrophile, typically an alkyl halide.

A widely used method involves treating the parent indolin-2-one derivative with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C). nih.gov The resulting sodium salt is then quenched with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. nih.gov

Other methodologies for N-alkylation of indoles have also been developed, offering various advantages in terms of conditions and substrate scope. These include:

Catalytic N-alkylation using dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), which provides nearly quantitative yields under mild conditions. google.com

One-pot, three-component sequences based on a Fischer indolisation followed by an in-situ N-alkylation, allowing for rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

Copper hydride (CuH)-catalyzed processes that can achieve regioselective N- or C3-alkylation depending on the choice of phosphine (B1218219) ligand. nih.gov

Methods for N-Alkylation of Indolin-2-one Derivatives

| Reagents | Conditions | Key Features | Reference |

|---|---|---|---|

| 1) NaH 2) Alkyl Halide (e.g., CH₃I, BnBr) | DMF, 0 °C to rt | Common, high-yielding method for various alkyl groups. | nih.gov |

| Dimethyl Carbonate (DMC), Base (cat.) | DMF or DMA, 90°C | Uses a catalytic amount of base (e.g., DABCO). | google.com |

| Ketone, Aryl Hydrazine, Alkyl Halide | One-pot, Microwave or Heat | Rapid three-component synthesis and alkylation sequence. | rsc.org |

| N-(Benzoyloxy)indoles, Alkenes, CuH catalyst | Ligand-controlled | Regiodivergent synthesis for N- or C3-alkylation. | nih.gov |

Functionalization of the Furan and Allylidene Substituents

The furan ring and the allylidene bridge of this compound are reactive sites that can be targeted for various chemical transformations. These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity and material characteristics.

The furan moiety, being an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution reactions. nih.govclockss.org These reactions typically occur preferentially at the C5 position of the furan ring, which is the most electron-rich and sterically accessible position. nih.govclockss.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. However, the reactivity of the furan ring can be influenced by the electron-withdrawing nature of the allylideneindolin-2-one substituent, which may require carefully optimized reaction conditions.

The exocyclic double bond of the allylidene bridge is a key site for a variety of addition and cycloaddition reactions. The electron-deficient nature of this double bond, due to conjugation with the indolin-2-one carbonyl group, makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.

One of the most explored functionalizations of the allylidene bridge is its participation in [3+2] cycloaddition reactions. For instance, the reaction of 3-allylideneindolin-2-ones with in-situ generated α-diazoketones can lead to the formation of spiro[pyrazolin-3,3'-oxindoles] with high regioselectivity and diastereoselectivity. mdpi.com This transformation proceeds without the need for a transition metal catalyst and offers a straightforward route to complex spirocyclic systems.

The reactivity of the allylidene bridge can be harnessed to construct diverse heterocyclic scaffolds. For example, three-component reactions involving arylamines, isatins, and cyclopentane-1,3-dione can yield novel spiro[dihydropyridine-oxindole] derivatives. researchgate.net In these reactions, the exocyclic double bond of the initially formed 3-allylideneindolin-2-one acts as a reactive intermediate.

The table below summarizes some of the key functionalization reactions of the furan and allylidene substituents.

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Furan Functionalization | |||

| Electrophilic Substitution | Electrophile (e.g., HNO₃, Br₂) | 5-Substituted furan derivatives | nih.govclockss.org |

| Allylidene Functionalization | |||

| [3+2] Cycloaddition | α-Diazoketones | Spiro[pyrazolin-3,3'-oxindoles] | mdpi.com |

| Three-component Reaction | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | researchgate.net |

Tandem Reaction Sequences for Furo-Fused Systems

Tandem reactions, also known as cascade or domino reactions, are powerful synthetic strategies that allow for the construction of complex molecules in a single operation, thus minimizing waste and improving efficiency. In the context of this compound and its analogues, tandem reactions are particularly useful for the synthesis of furo-fused systems.

One notable example is the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives through a three-component reaction of anilines, isatins, and diethyl acetylenedicarboxylate. mdpi.com This reaction can be efficiently catalyzed by Brønsted acidic ionic liquids under ultrasonic irradiation, leading to high yields of the desired spiro compounds. mdpi.com The proposed mechanism involves a series of steps including a Michael addition and a subsequent intramolecular cyclization.

Another important class of furo-fused systems that can be accessed via tandem reactions are furo[2,3-b]quinolines. These compounds have garnered significant interest due to their potential as anticancer agents. nih.gov The synthesis of furo[2,3-b]quinoline (B11916999) derivatives can be achieved through various strategies, including palladium-catalyzed heteroannulation reactions. documentsdelivered.comresearchgate.net For instance, a concise four-step synthesis of furo[2,3-b]pyridines with functional handles for cross-coupling reactions has been developed, which is amenable to gram-scale production. nih.gov

Tandem Knoevenagel condensation-Michael addition reactions are also employed in the synthesis of complex heterocyclic systems. For example, this type of reaction can be used to generate antibody-drug conjugates by reacting a pyrazolone (B3327878) moiety with an aldehyde-labeled protein. nih.gov A similar strategy involving a tandem cyclocondensation-Knoevenagel-Michael reaction has been utilized for the synthesis of 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. rsc.org These examples highlight the versatility of tandem reactions in constructing diverse molecular architectures from simple starting materials.

A novel tandem sequence involving a Ugi reaction followed by an intramolecular Diels-Alder reaction of 3-(furan-2-yl)acrylaldehyde has been developed for the synthesis of furo[2,3-f]isoindole derivatives. nih.gov This one-pot process demonstrates the power of combining multiple reactions to rapidly build molecular complexity.

The table below provides an overview of selected tandem reactions for the synthesis of furo-fused systems.

| Reaction Name | Starting Materials | Catalyst/Conditions | Product | Ref. |

| Three-component Spiro-furan Synthesis | Anilines, Isatins, Diethyl acetylenedicarboxylate | Brønsted acidic ionic liquid, Ultrasonic irradiation | Spiro[furan-2,3′-indoline]-3-carboxylates | mdpi.com |

| Palladium-catalyzed Heteroannulation | β-Ketodinitriles, Alkynes | Pd(II) catalyst | Furo[2,3-b]pyridines | researchgate.net |

| Tandem Ugi/Intramolecular Diels-Alder | 3-(Furan-2-yl)acrylaldehyde, Amine, Isocyanide, Carboxylic acid | One-pot | Furo[2,3-f]isoindoles | nih.gov |

| Tandem Knoevenagel-Michael Reaction | Salicylaldehydes, 1,3-Bisarylsulfonylpropenes | Organocatalyst | 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy stands as a cornerstone in the definitive structural elucidation of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a comprehensive map of the atomic connectivity and spatial arrangement of 3-(3-(Furan-2-yl)allylidene)indolin-2-one is achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The signals observed in the spectrum, characterized by their chemical shift (δ), multiplicity, and coupling constants (J), allow for the assignment of each proton to its specific position in the molecular structure.

A broad singlet, typically observed in the downfield region, is characteristic of the N-H proton of the indolin-2-one ring. The aromatic protons of the indolin-2-one moiety and the furan (B31954) ring, along with the vinylic protons of the allylidene bridge, resonate in distinct regions of the spectrum, with their multiplicities providing crucial information about neighboring protons. For instance, the protons on the allylidene chain exhibit characteristic doublet or doublet of doublets splitting patterns due to coupling with adjacent vinylic and furan protons.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indolin-2-one) | ~8.0-8.5 | br s | - |

| Ar-H (Indolin-2-one) | ~6.8-7.8 | m | - |

| Vinylic H | ~6.4-7.8 | m | - |

| Furan-H | ~6.1-7.4 | m | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific isomeric form (E/Z). The data presented is a generalized representation based on typical values for related structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The chemical shifts of the carbon signals are indicative of their electronic environment and hybridization state.

The carbonyl carbon (C=O) of the indolin-2-one ring is readily identified by its characteristic downfield chemical shift, typically in the range of 168-175 ppm. rsc.org The carbons of the aromatic rings (indolin-2-one and furan) and the vinylic carbons of the allylidene bridge resonate at distinct chemical shifts, providing further confirmation of the compound's backbone structure.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Indolin-2-one) | ~168-175 |

| Aromatic/Vinylic C | ~108-156 |

Note: The data presented is a generalized representation based on typical values for related structures. rsc.orgnih.gov

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

To unambiguously assign the proton and carbon signals and to probe the spatial proximity of atoms, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra. This allows for the precise assignment of each proton to its corresponding carbon atom in the molecular framework. researchgate.net

NOESY experiments, on the other hand, reveal through-space interactions between protons that are close to each other in the three-dimensional structure, regardless of whether they are directly bonded. This information is invaluable for determining the stereochemistry of the molecule, such as the configuration (E or Z) of the double bonds in the allylidene chain. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The presence of a sharp absorption band around 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the lactam ring. A strong, sharp peak in the region of 1700-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the indolin-2-one moiety. rsc.org The C=C stretching vibrations of the aromatic rings and the allylidene bridge are typically observed in the 1600-1650 cm⁻¹ region.

Interactive Data Table: FTIR Spectral Data of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3200-3400 |

| C=O Stretch | ~1700-1750 |

| C=C Stretch | ~1600-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by one or more broad absorption bands in the ultraviolet and visible regions. These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system formed by the indolin-2-one ring, the allylidene bridge, and the furan ring. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation in the molecule. researchgate.net

Interactive Data Table: UV-Vis Spectral Data of this compound

| Electronic Transition | λmax (nm) |

| π → π | ~350-450 |

| n → π | ~250-300 |

Note: The exact λmax values can vary depending on the solvent.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. In this process, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, this analysis confirms the mass of the primary molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and molecular formula of the compound. The theoretical exact mass is calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield a value that closely matches this theoretical calculation, often for the protonated molecule ([M+H]⁺). This confirmation is a critical step in verifying the successful synthesis of the target compound. rsc.org

Table 1: Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₂ |

| Calculated Monoisotopic Mass | 237.07898 g/mol |

| Expected HRMS (ESI) Ion | [M+H]⁺ |

| Calculated m/z for [C₁₅H₁₂NO₂]⁺ | 238.08626 |

X-ray Crystallography for Solid-State Structure Determination

The initial step in X-ray structure determination involves identifying the crystal system and space group. The crystal system describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems (e.g., monoclinic, orthorhombic, triclinic). The space group provides a more detailed description of the symmetry elements within the unit cell. For instance, related indolin-2-one derivatives have been reported to crystallize in systems such as the monoclinic space group C2/c or P2₁/c. nih.gov The specific crystal system and space group for this compound would be determined from the diffraction pattern obtained during the X-ray experiment.

Table 2: Crystallographic Parameters (Hypothetical Data)

| Parameter | Description |

|---|---|

| Crystal System | To be determined experimentally. Common systems for this class include monoclinic or orthorhombic. |

| Space Group | To be determined experimentally. Defines the symmetry operations of the unit cell. |

Analysis of the dihedral angles along the allylidene bridge (-CH=CH-CH=) would confirm the stereochemistry (E/Z configuration) at the double bonds and describe the planarity of the linker. The degree of conformational rigidity is assessed by these angles, which reveal whether the molecule adopts a planar or a more twisted shape in the solid state. This conformation can be influenced by intramolecular interactions, such as hydrogen bonds, as well as intermolecular packing forces within the crystal lattice. nih.gov

Table 3: Key Dihedral Angles for Conformational Analysis (Hypothetical Data)

| Dihedral Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| Indolinone Ring / Allylidene Bridge | e.g., C(2)-C(3)-C(x)-C(y) | Defines the orientation of the bridge relative to the core ring structure. |

| Allylidene Bridge / Furan Ring | e.g., C(y)-C(z)-C(a)-O(b) | Describes the twist between the furan ring and the linker. |

| Indolinone Plane / Furan Plane | Calculated between the least-squares planes of the two rings. | Indicates the overall planarity and conformation of the entire molecule. |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Ground State Geometry Optimization.nih.govdoi.orgmdpi.comnih.gov

Density Functional Theory (DFT) stands as a fundamental computational method to investigate the electronic and nuclear structures of many-body systems. arxiv.org The core principle of DFT is that all ground-state properties of a system can be determined from its electron density. arxiv.org This approach offers a favorable balance between computational cost and accuracy. arxiv.org The process of geometry optimization involves solving the Kohn-Sham equations, calculating the forces on the atoms, and adjusting their positions to minimize the total energy of the molecule, thereby determining its most stable three-dimensional arrangement. arxiv.org

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-body interactions among electrons, and its exact form is unknown. arxiv.org Various functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used hybrid functionals that combine a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. nih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets, such as 6-311++G(d,p), provide a more accurate description of the electron distribution in the molecule. epstem.netmdpi.com The notation "++" indicates the addition of diffuse functions on heavy and hydrogen atoms, which are important for describing weakly bound electrons, while "(d,p)" signifies the inclusion of polarization functions on heavy and hydrogen atoms, respectively, allowing for more flexibility in the shape of the orbitals. Computational studies on similar and related molecular structures have often employed the B3LYP functional in conjunction with basis sets like 6-311G(d,p) or 6-311+G to achieve reliable results for geometry optimization and other molecular properties. nih.govresearchgate.net

A crucial validation of computational methods involves comparing the calculated geometrical parameters, such as bond lengths and bond angles, with experimental data, typically obtained from X-ray crystallography. For a related chalcone, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental values. epstem.net Similarly, studies on other indolin-2-one derivatives have demonstrated that calculated bond lengths and angles are generally in good agreement with experimental findings. nih.gov For instance, in the case of 3-(diphenylmethylidene)indolin-2-one, the dihedral angles between the constituent rings were precisely determined through experimental methods. nih.gov These comparisons provide confidence in the accuracy of the theoretical models used to describe the molecular structure of 3-(3-(Furan-2-yl)allylidene)indolin-2-one.

| Parameter | Bond/Angle | Theoretical Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | C=O | Data not available | Data not available |

| Bond Length | N-H | Data not available | Data not available |

| Bond Length | C=C (allylidene) | Data not available | Data not available |

| Bond Angle | C-N-C | Data not available | Data not available |

| Dihedral Angle | Furan-Allylidene | Data not available | Data not available |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. malayajournal.orgschrodinger.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

The energy of the HOMO-LUMO gap can be calculated using DFT methods and can also be related to the wavelengths of light a molecule absorbs, as measured by UV-Vis spectroscopy. schrodinger.com For many organic molecules, the HOMO-LUMO gap corresponds to the lowest energy electronic excitation. schrodinger.com Theoretical calculations for similar compounds have shown that the HOMO and LUMO are often distributed over different parts of the molecule, indicating the potential for intramolecular charge transfer upon excitation. malayajournal.org

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive sites of a molecule. malayajournal.orguni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. uni-muenchen.deresearchgate.net Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red represents regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are favorable for nucleophilic attack. researchgate.net Green and yellow often represent intermediate or neutral potential regions. researchgate.net

By analyzing the MEP map, one can predict the likely sites for hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net The MEP is calculated from the total charge distribution of the molecule and is a good guide for assessing its reactivity towards charged species. uni-muenchen.de

Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are calculated based on Koopmans' theorem and include parameters such as chemical hardness, chemical softness, electronegativity, chemical potential, and the electrophilicity index. researchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's capacity to undergo electronic changes.

Electronegativity (χ) is the power of an atom or molecule to attract electrons to itself.

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a theoretical framework for understanding the relationship between the structure, stability, and global chemical reactivity of compounds. researchgate.net

Table 3: Calculated Global Chemical Reactivity Descriptors (Note: The values presented here are illustrative and would be calculated from the HOMO and LUMO energies.)

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Focused Computational Analysis of this compound

A detailed computational investigation into the structural, electronic, and interactive properties of the specific chemical compound this compound has not been found in a comprehensive format in publicly available research. While numerous studies focus on the broader classes of indolin-2-ones and furan-containing molecules, a dedicated paper or a set of papers detailing the vibrational analysis, excited state properties, non-covalent interactions, and specific ligand-protein docking for this exact molecule could not be located in the current search results.

Computational chemistry is a important tool in modern chemical research, offering deep insights into molecular behavior. For a molecule like this compound, which combines the pharmacologically significant indolin-2-one core with a furan (B31954) ring via a conjugated bridge, such studies would be of considerable interest. They would help to elucidate its electronic structure, predict its spectroscopic signatures, and understand its potential as a ligand for biological targets.

Generally, research on related indolin-2-one derivatives often includes the following types of computational analyses:

Density Functional Theory (DFT): This is a common method for optimizing the molecular geometry and calculating electronic properties.

Vibrational Analysis: This is used to predict infrared and Raman spectra, allowing for the assignment of specific vibrational modes to functional groups within the molecule.

Time-Dependent DFT (TD-DFT): This method is employed to investigate electronic transitions and predict UV-visible absorption spectra.

Molecular Docking: This technique is used to simulate the interaction of a molecule with the binding site of a protein, predicting binding affinity and interaction modes.

While studies have been published on the synthesis of similar structures, such as 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones, and on the computational analysis of other indolin-2-one derivatives for various biological activities, the specific data required to populate the requested article outline for this compound is not available. Without source data from dedicated research on this compound, a scientifically accurate article that adheres to the user's strict outline cannot be generated.

Structure Activity Relationships and Biological Evaluation Concepts Excluding Clinical Trials, Dosage, Safety, Basic Identification, and Chemical/physical Properties

Structural Determinants of Biological Interactions for Indolin-2-one Derivatives

The indolin-2-one scaffold serves as a foundational structure for a multitude of biologically active compounds. nih.gov Its versatility allows for chemical modifications that fine-tune its properties, making it a privileged structure in medicinal chemistry. The nature of the substituent at the C-3 position, the specific characteristics of moieties like the furan-2-yl allylidene group, and substitutions on the nitrogen of the indolin-2-one core are all critical determinants of the compound's biological interactions.

The substitution at the C-3 position of the indolin-2-one ring is a key determinant of the molecule's biological activity and target selectivity. nih.govnih.gov Research has shown that altering the group at this position can significantly influence the compound's interaction with various enzymes and receptors. For instance, the introduction of a heterocyclic methylene (B1212753) substituent at the C-3 position has been a successful strategy in developing potent inhibitors of receptor tyrosine kinases (RTKs) that exhibit antiangiogenic properties. nih.gov

Structure-activity relationship (SAR) studies have provided the following insights:

Five-membered heteroaryl rings: The presence of a five-membered heteroaryl ring attached to a methylidenyl group at the C-3 position, such as a furan (B31954) or pyrrole (B145914), confers high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor, specifically Flk-1 (VEGFR-2). acs.org

Bulky aromatic groups: In contrast, 3-(substituted benzylidenyl)indolin-2-ones that feature bulky groups on the phenyl ring exhibit high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. acs.org

Extended side chains: The presence of an extended side chain at the C-3 position can lead to high potency and selectivity against both the Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) receptor tyrosine kinases. acs.org

Alkylidene substituents: The 3-alkylidene-2-indolone scaffold is a common motif in a variety of drugs, including those with anti-inflammatory, anticancer, antiviral, and antibacterial properties. nih.gov The specific nature of the alkylidene group plays a crucial role in defining the biological activity profile.

The following table summarizes the influence of C-3 substitution on the biological activity of indolin-2-one derivatives based on various studies.

| C-3 Substituent Type | Biological Activity/Target Selectivity |

| Five-membered heteroaryl methylidenyl | High specificity for VEGFR-2 (Flk-1) acs.org |

| Substituted benzylidenyl with bulky groups | High selectivity for EGFR and Her-2 RTKs acs.org |

| Extended side chain | High potency and selectivity for PDGFR and VEGFR-2 (Flk-1) acs.org |

| Hydroxyphenyl | Anti-inflammatory activity mdpi.com |

| Alkylidene | Anti-inflammatory, anticancer, antiviral, antibacterial nih.gov |

The furan-2-yl allylidene moiety at the C-3 position makes a significant contribution to the biological activity of the parent indolin-2-one structure. The furan ring, as a five-membered heteroaromatic system, is a key contributor to the selective inhibition of VEGFR-2. acs.org The allylidene linker, which extends the conjugation of the system, also plays a role in the molecule's interaction with its biological targets. The introduction of an allyl fragment into the structure of indolin-2-ones has been shown to have a significant influence on their biological activities. nih.gov

Derivatives containing a furan-2-yl group have demonstrated notable antimicrobial activity. For example, certain spirooxindole derivatives incorporating a furan-2-yl moiety have been evaluated for their effects against various bacterial and fungal strains. researchgate.net Furthermore, a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against Candida albicans. mdpi.com

Studies have indicated that anticancer activities can be strongly dependent on the presence of an N-substituent. nih.gov

N-aryl substitution: The addition of an N-aryl group to the indolin-2-one structure has been shown to affect anticancer activity. For instance, the presence of N-phenyl or N-methoxy-phenyl groups can improve activity against certain leukemia cell lines. nih.gov

N-alkyl substitution: N-alkylated isatin (B1672199) derivatives have demonstrated potential against colon and melanoma cancer cell lines. nih.gov In some instances, an N-propyl group has been observed to form auxiliary van der Waals interactions with amino acid residues in the binding pocket of a target protein. nih.gov The N-alkylation of indoles is a strategy employed to generate precursors for building blocks with potential biological activity. rsc.orgresearchgate.net

The following table provides examples of how N-substitution can affect the biological activity of indolin-2-one and related indole (B1671886) derivatives.

| N-Substituent | Effect on Biological Activity |

| N-aryl (e.g., phenyl, methoxy-phenyl) | Affects anticancer activity, with some substitutions improving potency. nih.gov |

| N-alkyl (e.g., propyl) | Can form auxiliary van der Waals interactions with target proteins; potential anticancer activity. nih.govnih.gov |

| N-(3-(4-methoxyphenoxy)propyl) on an indole scaffold | Led to the discovery of a novel Mcl-1 inhibitor. nih.gov |

Mechanistic Insights from In Vitro Research on Related Indolin-2-one and Furan Derivatives

In vitro studies on indolin-2-one and furan derivatives have provided valuable insights into their mechanisms of action at the molecular level. These studies have been particularly informative in understanding how these compounds interact with key cellular signaling pathways, such as those mediated by receptor tyrosine kinases, and how they exert effects like the inhibition of angiogenesis.

A primary mechanism of action for many biologically active indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs). nih.gov These enzymes play a crucial role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of RTK activity is a hallmark of many diseases, including cancer.

Crystallographic data for some 3-substituted indolin-2-ones have provided a rationale for their inhibitory activity, suggesting that these compounds bind to the ATP-binding pocket of RTKs. acs.org By occupying this pocket, the indolin-2-one derivative prevents the binding of ATP, which is necessary for the kinase to phosphorylate its downstream targets. This inhibition of autophosphorylation effectively blocks the signal transduction cascade. This mechanism has also been observed in the docking of indolin-2-one derivatives into the ATP-binding site of bacterial histidine kinases. farmaceut.org

A significant consequence of the inhibition of certain RTKs, particularly VEGFRs, by indolin-2-one derivatives is the suppression of angiogenesis. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen.

By inhibiting VEGFRs, indolin-2-one compounds block the signaling pathways that are essential for the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.gov This anti-angiogenic effect has been demonstrated in vitro and is a key component of the anticancer activity of several indolin-2-one-based drugs. nih.gov

Apoptosis Induction Pathways (relevant to indole/indolin-2-one scaffolds)

The indole and indolin-2-one scaffolds are integral to the design of numerous compounds that can trigger programmed cell death, or apoptosis, a critical process in cancer therapy. ingentaconnect.commdpi.com These scaffolds are found in various natural and synthetic molecules that exhibit anti-cancer properties. ingentaconnect.commdpi.com The mechanism of apoptosis is complex, involving two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. nih.govthermofisher.com Both pathways converge to activate a family of proteases called caspases, which are responsible for dismantling the cell. thermofisher.com

The intrinsic pathway is initiated by cellular stresses such as DNA damage or developmental cues, leading to the permeabilization of the outer mitochondrial membrane. thermofisher.comresearchgate.net This event is a critical "point of no return" and is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.govresearchgate.net This family includes both pro-apoptotic members (e.g., Bax and Bak) that promote membrane permeabilization and anti-apoptotic members (e.g., Bcl-2 and Bcl-xL) that inhibit it. nih.gov The upregulation of anti-apoptotic Bcl-2 proteins is a common survival mechanism in cancer cells, making them a key therapeutic target. ingentaconnect.com Indole-based compounds can modulate the activity of these proteins, promoting apoptosis. ingentaconnect.com For instance, some indole derivatives have been shown to down-regulate anti-apoptotic Bcl-2 proteins, thereby sensitizing cancer cells to chemotherapy. ingentaconnect.com The release of cytochrome c from the mitochondria into the cytosol triggers the formation of a protein complex called the apoptosome, which in turn activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3. nih.gov

The extrinsic pathway is activated by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF), to their corresponding cell surface receptors. nih.govthermofisher.com This interaction leads to the formation of a death-inducing signaling complex (DISC), which directly activates the initiator caspase-8. nih.gov Activated caspase-8 can then either directly activate executioner caspases or cleave the Bcl-2 family protein Bid, which then activates the intrinsic pathway.

Indole and indolin-2-one derivatives can influence these pathways in several ways. For example, some derivatives have been found to induce the production of reactive oxygen species (ROS), which can cause mitochondrial damage and activate the intrinsic pathway. nih.gov Others can directly inhibit the function of anti-apoptotic Bcl-2 proteins, tipping the balance towards cell death. researchgate.netnih.gov The versatility of the indole scaffold allows for the design of compounds that can target specific components of the apoptotic machinery, offering a promising avenue for the development of novel anticancer agents. ingentaconnect.commdpi.com

Anti-proliferative Action in Cell Lines (from indolin-2-one research)

Indolin-2-one derivatives have demonstrated significant anti-proliferative activity across a variety of human cancer cell lines. researchgate.netnih.gov These compounds exert their effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival.

Research has shown that certain indolin-2-one derivatives can effectively inhibit the proliferation of malignant mesothelioma, breast cancer, and colon cancer cells. nih.govresearchgate.net The mechanism of action often involves the inhibition of critical signaling pathways such as the ERK1/2, AKT, and STAT3 pathways in a dose-dependent manner. researchgate.netnih.gov In addition to halting proliferation, these compounds can induce cell cycle arrest, often in the S or G2/M phase, which is accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27. researchgate.nettandfonline.com

Furthermore, many indolin-2-one derivatives trigger mitochondrial-mediated apoptosis. researchgate.netnih.gov This is achieved by altering the balance of pro- and anti-apoptotic proteins, specifically through the upregulation of Bax and the downregulation of Bcl-2. researchgate.netnih.gov This shift in protein expression leads to the activation of caspase-3 and subsequent cleavage of PARP, hallmarks of apoptosis. researchgate.netnih.gov

The anti-proliferative effects of indolin-2-one derivatives have been observed in various cancer cell lines, as detailed in the table below.

Table 1: Anti-proliferative Activity of Indolin-2-one Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | References |

| PC 3 | Prostate Cancer | Compound 7g showed 43.86% growth inhibition. Compounds 5b and 5e exhibited almost 50% growth inhibition. | researchgate.net |

| DLD-1 | Colon Cancer | --- | nih.gov |

| MCF-7 | Breast Cancer | Significant selectivity observed with some derivatives. | researchgate.netnih.gov |

| M4Beu | Melanoma | --- | nih.gov |

| A549 | Lung Cancer | Compound 16 showed an IC50 of 2.66 µM. Compound 10b had an IC50 of 12.0 nM. | mdpi.comtandfonline.com |

| PA 1 | Ovarian Cancer | --- | nih.gov |

| EKVX | Non-Small Cell Lung Cancer | Compound 7g exhibited 52.63% growth inhibition. | researchgate.net |

| UACC-62 | Melanoma | Compound 7g showed 25.13% growth inhibition. | researchgate.net |

| K562 | Leukemia | Compound 10b had an IC50 of 10 nM. | tandfonline.com |

| DU-145 | Prostate Cancer | IND-2 had an IC50 of 3.5 µM. | mdpi.com |

Neuroprotective Potential of Structural Analogues

Structural analogues of 3-(3-(Furan-2-yl)allylidene)indolin-2-one, particularly those based on the indolin-2-one and furan scaffolds, have shown considerable promise as neuroprotective agents. nih.govnih.gov These compounds are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov

Research into 3-substituted indolin-2-one derivatives has led to the discovery of potent neuroprotective compounds that lack the toxicity associated with earlier inhibitors like GW5074. nih.gov These novel analogues represent promising leads for the development of drugs to slow or prevent neuronal death. nih.gov The neuroprotective effects of these compounds are often attributed to their ability to modulate various cellular pathways involved in neuronal survival. mdpi.com For instance, some indole-based compounds have been shown to protect against oxidative stress and excitotoxicity, two key factors in neurodegeneration. mdpi.com

Furan-containing compounds have also demonstrated significant neuroprotective and anti-neuroinflammatory properties. nih.govnih.gov Studies on 2-arylbenzo[b]furan derivatives have revealed that the presence of certain functional groups, such as an acrylate (B77674) group, can confer both neuroprotective and anti-inflammatory effects. nih.gov These compounds have shown efficacy in vitro by protecting neuron cells and reducing inflammation in glial cells, and have also demonstrated positive effects in animal models of Alzheimer's disease. nih.gov The neuroprotective potential of furan derivatives is linked to their antioxidant properties, which allow them to scavenge free radicals and mitigate oxidative stress, a key contributor to neurodegeneration. nih.gov Furthermore, these compounds can modulate inflammatory pathways, reducing the neuroinflammation that plays a critical role in the progression of these disorders. nih.gov Some furan derivatives, like Wedelolactone, have been shown to exert neuroprotective effects by inhibiting ferroptosis, a form of iron-dependent cell death, in the context of ischemic stroke. dovepress.com

The multi-faceted nature of these structural analogues, combining antioxidant, anti-inflammatory, and other neuroprotective mechanisms, makes them attractive candidates for the development of new therapies for a range of neurodegenerative conditions. mdpi.comnih.gov

Antimicrobial Properties and Structure-Activity Relationship for Indolin-2-one Derivatives

Indolin-2-one derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. nih.govnih.gov Their versatile scaffold allows for structural modifications that can enhance their potency and selectivity against various microbial strains, including drug-resistant ones. nih.govnih.gov

Antibacterial Activity:

Research has demonstrated that various indolin-2-one derivatives possess significant antibacterial properties. For instance, hybrids of indolin-2-one and nitroimidazole have shown high potency in killing several bacterial strains, including those resistant to conventional antibiotics. nih.gov Some 3-benzylidene-indolin-2-one derivatives have exhibited notable antimicrobial activity against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov In some cases, the activity of these compounds is comparable to or even surpasses that of standard antibiotics like ampicillin (B1664943) and ciprofloxacin. researchgate.netturkjps.org For example, one synthesized compound was found to be equipotent to chloramphenicol (B1208) in inhibiting the growth of E. coli. nih.gov

Antifungal Activity:

In addition to their antibacterial effects, indolin-2-one derivatives have also shown promise as antifungal agents. nih.govnih.gov They have been found to be effective against fungi such as Aspergillus flavus, Aspergillus niger, and various Candida species, including Candida albicans and Candida krusei. nih.govturkjps.org Certain derivatives have demonstrated antifungal activity superior to the standard drug fluconazole. turkjps.org

Structure-Activity Relationship (SAR):

The antimicrobial activity of indolin-2-one derivatives is closely linked to their chemical structure. Key SAR insights include:

Substituents on the Indolin-2-one Ring: The nature and position of substituents on the indolin-2-one core play a crucial role. Electron-withdrawing groups at the R¹ position have been shown to generally lead to greater activity compared to electron-donating groups. nih.gov

The Alkylidene Bridge: The group attached at the 3-position of the indolin-2-one ring significantly influences activity. Introducing a phenyl ring or extending a straight-chain alkane at this position can enhance antimicrobial properties. nih.gov

The N-H group: A free N-H group in the indole ring has been found to be essential for and to increase the antibacterial activity against certain Gram-negative bacteria. mdpi.com

Hybridization: Combining the indolin-2-one scaffold with other bioactive moieties, such as 1,2,4-triazole, 1,3,4-thiadiazole, or nitroimidazole, can lead to hybrid compounds with enhanced and sometimes dual modes of action. nih.govturkjps.orgmdpi.com

The following table summarizes the antimicrobial activity of selected indolin-2-one derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Selected Indolin-2-one Derivatives

| Microbial Strain | Type | Derivative Class/Key Feature | Observed Activity (MIC values) | References |

| Staphylococcus aureus | Gram-positive bacteria | Indole diketopiperazines | 0.94–3.87 µM | frontiersin.org |

| Staphylococcus aureus | Gram-positive bacteria | 3-benzylidene-indolin-2-ones | Significant activity | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive bacteria | 3-Substituted indole-2-ones | Active at 125 µg/mL | researchgate.net |

| Bacillus subtilis | Gram-positive bacteria | Indole diketopiperazines | 0.94–3.87 µM | frontiersin.org |

| Escherichia coli | Gram-negative bacteria | Furanone derivatives | MIC of 2.5 µg/mL (for compound 8j) | nih.gov |

| Pseudomonas aeruginosa | Gram-negative bacteria | Indole diketopiperazines | 0.94–3.87 µM | frontiersin.org |

| Candida albicans | Fungus | Furanone derivatives | Active | nih.govtandfonline.com |

| Aspergillus flavus | Fungus | Furanone derivatives | Active | nih.govtandfonline.com |

Anti-inflammatory and Anti-arthritic Activities of Furan Hybrid Molecules

Furan-containing molecules have demonstrated significant potential as anti-inflammatory and anti-arthritic agents. nih.govmdpi.com The furan nucleus is a key structural component in a variety of natural and synthetic compounds that exhibit a broad range of biological activities, including the modulation of inflammatory pathways. nih.govnih.gov

The anti-inflammatory effects of furan derivatives are often linked to their potent antioxidant properties. nih.gov They can scavenge free radicals and reduce oxidative stress, which are key contributors to the inflammatory process. nih.gov Some furan derivatives exert their anti-inflammatory effects by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and by regulating the expression of genes involved in inflammation. nih.gov

Research has shown that furan hybrid molecules can be effective in animal models of inflammation and arthritis. For example, furan fatty acids isolated from the green-lipped mussel have demonstrated more potent anti-inflammatory activity in a rat model of arthritis than eicosapentaenoic acid (EPA), a well-known anti-inflammatory omega-3 fatty acid. nih.gov Similarly, a series of acetylenic furan derivatives have shown good anti-inflammatory activity in the carrageenan-induced rat paw edema assay, a standard model for testing acute inflammation. capes.gov.br

The anti-arthritic potential of furan hybrids has also been demonstrated through in vitro studies. Newly synthesized hybrid molecules of furan with N-containing heterocyclic compounds have shown promising anti-arthritic activity, as measured by the inhibition of albumin denaturation. mdpi.com In some cases, the activity of these furan hybrids was superior to that of the standard anti-inflammatory drug ketoprofen. mdpi.com

The versatility of the furan scaffold allows for the synthesis of a wide array of derivatives with tailored anti-inflammatory and anti-arthritic properties. ijabbr.comshareok.org The presence of other aromatic rings and specific functional groups, such as enol and phenol (B47542) moieties, can further enhance their biological activity. nih.gov These findings highlight the potential of furan-containing compounds as a valuable source for the development of new therapies for inflammatory conditions and arthritis. google.com

Potential Applications Beyond Biological Systems

Material Science Applications

The electronic structure of 3-(3-(Furan-2-yl)allylidene)indolin-2-one is characterized by a significant degree of π-electron delocalization, which is a key determinant of its optical and electronic properties. This has led to investigations into its utility in several high-technology areas.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon that is crucial for a range of applications in photonics and optoelectronics. The efficiency of this process is related to the third-order nonlinear optical susceptibility (χ(3)) of the material. Organic molecules with extended π-conjugated systems and donor-acceptor architectures, such as this compound, are known to exhibit significant NLO responses.

While specific experimental data for the NLO properties of this compound are not extensively documented in publicly available literature, studies on analogous compounds with similar structural motifs provide valuable insights. For instance, computational and experimental studies on other indole (B1671886) derivatives have demonstrated their potential for good NLO behavior, attributed to high dipole moments, linear polarizability, and first-order hyperpolarizability values. researchgate.net Research on 3,3′-biindole 2,2′(1H,1′H)-dione derivatives has shown that their NLO properties are influenced by substitutions on the indole ring, with some derivatives exhibiting a significant nonlinear absorption coefficient and refractive index. researchgate.net The presence of the furan (B31954) ring in this compound is expected to enhance these properties due to its electron-rich nature, which facilitates intramolecular charge transfer—a key mechanism for generating a strong NLO response.

| Property | Significance in NLO | Anticipated Trend for this compound |

| Third-order nonlinear optical susceptibility (χ(3)) | Measures the efficiency of the NLO response. | Expected to be significant due to the donor-acceptor structure and extended π-conjugation. |

| Nonlinear absorption coefficient (β) | Describes the intensity-dependent absorption of light. | Likely to be present, enabling applications like optical limiting. |

| Nonlinear refractive index (n2) | Relates to the intensity-dependent change in the refractive index. | A negative value would indicate self-defocusing, useful for applications in optical switching. |

This table is based on theoretical expectations and data from analogous compounds. Experimental verification is required for this compound.

The promising NLO properties of this compound make it a candidate for various applications in optoelectronics and photonics. These technologies rely on the interaction of light and electronic signals, and materials with tunable optical properties are in high demand.

The synthesis of related furan-substituted thiophene (B33073)/phenylene co-oligomers has led to the development of materials with advanced optoelectronic properties, including applications in organic lasing. rsc.org The incorporation of furan and thiophene moieties into a purine (B94841) structure has also been shown to enhance fluorescence properties. scilit.com These findings suggest that the furan group in this compound could contribute to desirable luminescent characteristics for applications in organic light-emitting diodes (OLEDs) and other display technologies. The synthesis of furan-silole ladder π-conjugated systems has resulted in blue emitters for OLEDs, highlighting the potential of furan-containing compounds in this area. mdpi.com

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the electronic properties of the semiconductor, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and charge carrier mobility.

The structure of this compound is analogous to other organic molecules that have been successfully employed as semiconductors. For instance, the synthesis of 3-(benzylidene)indolin-2-one derivatives has been explored for various applications, indicating the versatility of the indolin-2-one core. nih.govnih.gov Research on oligomers based on thiophene and furan units has demonstrated their potential in OFETs. researchgate.net A computational study of alternating phenylene and furan/pyrrole (B145914)/thiophene unit-based oligomers has also shed light on their structural and optoelectronic properties. researchgate.net

| Property | Significance for Organic Semiconductors | Anticipated Value/Characteristic for this compound |

| HOMO Energy Level | Affects hole injection and transport. | Expected to be in a range suitable for efficient hole injection from common electrodes. |

| LUMO Energy Level | Affects electron injection and transport. | Expected to be in a range suitable for efficient electron injection. |

| HOMO-LUMO Gap | Determines the optical absorption and electrical conductivity. | Anticipated to be in the visible range, making it suitable for photovoltaic and light-emitting applications. |

| Charge Carrier Mobility | Dictates the switching speed of transistors and the efficiency of solar cells. | Dependent on solid-state packing, but the planar structure suggests potential for good mobility. |

This table is based on theoretical expectations and data from analogous compounds. Experimental verification is required for this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Tailored Derivatives

The future synthesis of 3-(3-(furan-2-yl)allylidene)indolin-2-one derivatives will likely move beyond traditional condensation reactions to embrace more sophisticated and efficient methodologies, enabling the creation of a diverse library of tailored compounds.

Key future approaches include:

Multi-Component Reactions (MCRs): The use of MCRs, such as those used for synthesizing spiro[furan-2,3′-indoline] derivatives, could provide a rapid and efficient route to complex molecules in a single step. nih.gov Adapting these strategies would allow for the introduction of multiple points of diversity around the core scaffold.

Cascade Reactions: Methodologies involving cascade reactions, like the cyanide-triggered Michael addition followed by cyclization used for other indolinone derivatives, could be explored to build the core structure or add complexity in a highly efficient manner. researchgate.net

Novel Catalytic Systems: The exploration of advanced catalytic systems, such as Brønsted acidic ionic liquids or palladium catalysts, could facilitate previously challenging transformations. nih.govmdpi.com These could be applied to forge C-C or C-N bonds at various positions on the furan (B31954) or indolinone rings, opening new avenues for functionalization. mdpi.com

Flow Chemistry: Employing continuous flow systems for synthesis can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, which is particularly relevant when exploring new reaction conditions.

Structural Analogue Synthesis: Drawing inspiration from the synthesis of related compounds, such as 3-aryl-3-(furan-2-yl)propenoic acids or indole-benzofuran hybrids, can provide templates for new synthetic strategies. researchgate.netmdpi.com For instance, methods involving the hydroarylation of a propenoic acid precursor could be adapted to introduce a wide range of aryl groups at the allylic position. mdpi.com

These advanced synthetic methods will be crucial for systematically modifying the molecule's structure—such as altering substituents on the furan ring, the indolinone nitrogen, and the aromatic portion of the indolinone—to fine-tune its physicochemical properties and biological activity.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery process by predicting the properties of novel derivatives before their synthesis, saving time and resources. researchgate.netmdpi.com For this compound, advanced computational models can provide deep insights into its behavior.

Future computational research should focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate fundamental properties such as molecular orbital energy levels (HOMO-LUMO), energy gaps, and dipole moments. ajchem-b.com These calculations help in understanding the electronic structure, reactivity, and spectroscopic properties of new derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural features of the derivatives and their biological activity. researchgate.net This allows for the prediction of the potency of unsynthesized compounds.

Molecular Docking and Dynamics: These simulations can predict how the molecule and its derivatives bind to specific biological targets, such as protein kinases or DNA. researchgate.net This provides a structural basis for the observed biological activity and can guide the design of more potent and selective inhibitors.

ADMET Prediction: The use of machine learning and other computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives is crucial. researchgate.netresearchgate.net This early-stage virtual screening helps to identify candidates with favorable drug-like properties and avoid costly late-stage failures.

| Computational Method | Predicted Property | Potential Application for this compound Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO), Reactivity, Spectroscopic Data | Guiding synthesis by predicting reactivity and confirming structural assignments. researchgate.netajchem-b.com |

| QSAR | Biological Activity (e.g., IC₅₀) | Prioritizing synthetic targets by predicting their potential efficacy. researchgate.net |

| Molecular Docking | Binding Affinity and Pose | Identifying likely biological targets and optimizing interactions for improved potency. researchgate.net |

| Machine Learning Models | ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Early-stage filtering of candidates to reduce attrition in later developmental phases. researchgate.netresearchgate.net |

Exploration of Polymeric or Nanocomposite Applications

The unique conjugated system and heterocyclic nature of this compound make it an interesting candidate for incorporation into advanced materials like polymers and nanocomposites, an area that remains completely unexplored.

Future research could investigate:

Functional Monomers: The molecule could be chemically modified to act as a monomer in polymerization reactions. For example, introducing a vinyl or hydroxyl group would allow it to be incorporated into polymer chains via in-situ polymerization. researchgate.net The resulting polymer may exhibit unique optical, electronic, or thermal properties.

Polymer Nanocomposites (PNCs): The compound could be used as a functional additive or dopant in polymer matrices. researchgate.net Its dispersion within a polymer could enhance properties such as UV absorption, conductivity, or thermal stability. The interaction between the compound and inorganic nanofillers (like clays, graphene, or carbon nanotubes) could lead to synergistic effects, creating materials with novel functionalities. researchgate.net

Conductive Polymers: The extended π-conjugation in the molecule suggests potential for applications in organic electronics. Blending it with known conductive polymers could modulate their electronic properties, offering a strategy for creating new semiconductor materials.

Smart Materials: The potential for E/Z isomerization (see section 7.5) could be harnessed to create photoresponsive materials. Incorporating the molecule into a polymer matrix could lead to materials that change their properties (e.g., color, conformation) upon exposure to light.

Detailed Mechanistic Studies of Biological Interactions (In Vitro Context)

While indolin-2-one derivatives are known to inhibit various enzymes, particularly protein kinases, the specific molecular targets and mechanisms of action for this compound are unknown. nih.gov Future research must move beyond preliminary screening to detailed mechanistic investigations.

Key in vitro approaches would include:

Target Identification: Utilizing techniques like affinity chromatography or chemical proteomics to identify the direct binding partners of the compound within the cell.

Kinetic Analysis: Employing methods such as Surface Plasmon Resonance (SPR) to study the real-time kinetics of the interaction between the compound and its identified target. nih.gov This provides quantitative data on association (k_on) and dissociation (k_off) rates, which are critical for understanding the binding mechanism. nih.gov

Enzyme Inhibition Assays: If the target is an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Assays: Using cellular models, such as cancer cell lines or neuronal cells, to probe the downstream effects of target engagement. mdpi.com This could involve measuring the phosphorylation status of substrate proteins, changes in gene expression, or effects on cell cycle and apoptosis. researchgate.netmdpi.com For example, investigating its effect on heme oxygenase-1 (HO-1) expression in a cellular model of oxidative stress could reveal potential neuroprotective mechanisms. mdpi.com

These studies will be essential to build a comprehensive picture of how the compound exerts its biological effects, paving the way for rational optimization.

Stereochemical Control and Isomer-Specific Research (E/Z Isomerism)

The allylidene bridge in this compound contains a carbon-carbon double bond, which gives rise to geometric (E/Z) isomerism. The spatial arrangement of the substituents around this bond can have a profound impact on how the molecule fits into a biological target, potentially leading to significant differences in activity between isomers.

Future research must prioritize:

Stereoselective Synthesis: Developing synthetic methods that provide precise control over the geometry of the double bond, allowing for the selective production of either the E or Z isomer. This contrasts with many current syntheses that yield mixtures of isomers. nih.govnih.gov

Isomer Separation and Characterization: Where stereoselective synthesis is not possible, robust methods for the separation of E/Z isomers, such as High-Performance Liquid Chromatography (HPLC), are needed. nih.gov Advanced spectroscopic techniques, such as UV-Vis spectroscopy, can be a reliable tool for assigning the stereochemistry of these isomers, which can sometimes be ambiguous by NMR alone. researchgate.net

Isomer-Specific Biological Evaluation: Crucially, the purified E and Z isomers must be evaluated in separate biological assays. Research on related compounds has shown that one isomer can be significantly more active than the other. For example, in a series of diene analogues of 3-(benzylidene)indolin-2-one, the Z,E configuration was identified as the more active regioisomer for binding to α-synuclein fibrils. nih.govnih.gov

Controlled Isomerization Studies: Investigating the factors that influence the interconversion of the E and Z isomers, such as light, solvent, and temperature, is important for both synthesis and formulation. researchgate.netrsc.org Techniques like using a microfluidic photo-reactor can allow for controlled E-Z isomerization. researchgate.netrsc.org

| Aspect of Isomerism | Future Research Focus | Rationale and Precedent |

|---|---|---|

| Synthesis | Develop stereoselective routes to obtain pure E or Z isomers. | Many current syntheses yield mixtures; pure isomers are needed for accurate biological testing. nih.gov |

| Biological Activity | Evaluate the biological activity of each isomer independently. | For related compounds, biological activity has been shown to be dependent on the isomer's configuration (e.g., Z,E vs E,E). nih.govnih.gov |

| Characterization | Use reliable methods like UV-Vis spectroscopy for stereochemical assignment. | NMR can be ambiguous for this class of compounds. researchgate.net |

| Control | Study factors (e.g., light, temperature) that control interconversion. | Understanding isomer stability is critical for handling and application; techniques like photo-flow reactors can control isomerization. researchgate.netrsc.org |

By addressing these unexplored avenues, the scientific community can fully delineate the therapeutic and materials science potential of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 3-(3-(Furan-2-yl)allylidene)indolin-2-one and its derivatives?

Methodological Answer: The synthesis typically involves a condensation reaction between indolin-2-one and a substituted cinnamaldehyde or furan-containing aldehyde under acidic conditions. For example:

- Step 1: React indolin-2-one with (E)-3-(4-nitrophenyl)acrylaldehyde in acetic acid under reflux to form the allylidene intermediate .

- Step 2: Introduce substituents via alkylation using sodium hydride (NaH) in DMF and alkyl halides. For instance, 4-methoxybenzyl chloride can be added to the intermediate to yield derivatives like (E)-1-(4-methoxybenzyl)-3-((E)-3-(4-nitrophenyl)allylidene)indolin-2-one .

- Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ have been reported to improve reaction efficiency and yield for related indolinone derivatives .

Key Data:

| Derivative | Synthesis Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 41a (Z-isomer) | Condensation + column chromatography | 41% | 256.2–257.2 |

| 27 | Alkylation with 4-methoxybenzyl chloride | 47% | 169.5–170.3 |

Q. How do researchers characterize the structural and isomeric purity of these compounds?

Methodological Answer: Characterization relies on multimodal analytical techniques :

- 1H/13C NMR : To confirm regiochemistry and isomer configuration. For example, the doublet of doublets (J = 15.4 Hz, 11.6 Hz) in ¹H NMR distinguishes allylidene proton coupling .

- HPLC : Used to separate geometric isomers (e.g., Z,E vs. E,E), though instability of isomers (e.g., 41b isomerizes 33% in 20 h) complicates analysis .

- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., C: 79.08% observed vs. 79.00% calculated for compound 27) .

Advanced Research Questions

Q. What challenges arise in isolating geometric isomers of such compounds, and what strategies mitigate these issues?

Methodological Answer: Geometric isomers (e.g., Z,E and E,E) are challenging due to rapid isomerization in solution. For example, HPLC-separated isomers of compound 20 re-equilibrate within 20 minutes . Strategies include:

- Low-Temperature Techniques : Conduct reactions and separations at 0°C to slow isomerization .

- Solid-State Stabilization : Use flash chromatography with non-polar solvents (e.g., CH₂Cl₂/ethyl ether) to isolate stable isomers (e.g., 41a stable for 20 h vs. 41b unstable) .

- Crystallography : Resolve isomer configurations via X-ray diffraction, as demonstrated in (E)-3-(1-phenylethylidene)indolin-2-one studies .

Contradiction Note: While Fe₂O₃@SiO₂/In₂O₃ catalysts improve yields , they do not resolve isomer instability, necessitating complementary methods.

Q. How can isotope labeling techniques be applied to study the metabolic pathways of indolin-2-one derivatives?

Methodological Answer: 13C/15N Isotope Labeling enables tracking metabolic stability and pathways:

- Synthesis : Prepare labeled analogs like [13C₂,15N]-(Z)-1-(4-aminobenzyl)-3-((E)-(3-phenyl)allylidene)indolin-2-one (M0′) via modified alkylation steps .

- Metabolite Profiling : Use UPLC/Q TOF MS to identify metabolites in hepatocytes. For M0′, >97.5% remained unchanged after 3 h, indicating high metabolic stability .

- Data Analysis : Characterize metabolites using accurate mass shifts (e.g., +3 Da for 13C₂/15N) and fragment ion patterns .

Application Example:

Labeled derivatives help elucidate interactions with α-synuclein fibrils, relevant to Parkinson’s disease research .